2',3'-Cyclic UMP

Plant phosphodiesterase cyclic nucleotide specificity phosphate starvation enzymology

Ensure your phosphodiesterase assay uses the correct isomer. This 2',3'-cyclic UMP (cUMP) is the high-Vmax substrate for Fusarium- and CdnP-type PDEs, essential for studying the Pycsar bacterial immune system. Unlike the inactive 3',5'-isomer, its specific 2',3'-phosphate bridge geometry is required for enzyme activity, making it a critical discriminatory tool. Procure the exact compound verified for this application.

Molecular Formula C9H11N2O8P
Molecular Weight 306.17 g/mol
CAS No. 606-02-0
Cat. No. B1211610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Cyclic UMP
CAS606-02-0
Synonymsuridine 2',3'-cyclophosphate
uridine 2',3'-cyclophosphate, monosodium salt
Molecular FormulaC9H11N2O8P
Molecular Weight306.17 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)O
InChIInChI=1S/C9H11N2O8P/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14)/t4-,6-,7-,8-/m1/s1
InChIKeyHWDMHJDYMFRXOX-JBBNEOJLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′,3′-Cyclic UMP (CAS 606-02-0): A Position-Specific Cyclic Nucleotide for Enzymology and Phosphodiesterase Research


2′,3′-Cyclic UMP (uridine 2′,3′-cyclic monophosphate, cUMP) is a 2′,3′-cyclic pyrimidine nucleotide in which the phosphate group bridges the 2′- and 3′-hydroxyl groups of the ribose moiety [1]. It is an endogenous metabolite in Escherichia coli and serves as a substrate for 2′,3′-cyclic nucleotide phosphodiesterases (CNPases, EC 3.1.4.37) that hydrolyse it to uridine 2′- or 3′-phosphate [2]. Unlike its 3′,5′-isomer (CAS 4004-57-3), 2′,3′-cyclic UMP is not a mammalian second messenger but is a key intermediate in RNA degradation pathways and a tool for probing phosphodiesterase active sites [3].

Why 2′,3′-Cyclic UMP Cannot Be Replaced by 3′,5′-Cyclic UMP or Other 2′,3′-Cyclic Nucleotides in Analytical Workflows


Phosphodiesterases discriminate sharply between the 2′,3′- and 3′,5′-cyclic phosphate ring geometries, and additionally between the nucleobase identities of 2′,3′-cyclic nucleotides. Replacing 2′,3′-cyclic UMP with its 3′,5′-isomer can result in complete loss of enzyme activity [1], while substitution with 2′,3′-cyclic CMP, AMP, or GMP can invert substrate preference rankings depending on the enzyme source [2]. Even minor structural differences in the phosphate ring position alter hydrogen-bonding networks in enzyme active sites, as demonstrated by the strict Mn²⁺-dependent activity of CdnP toward 2′,3′-cUMP versus its total inactivity on 3′,5′-cNMPs [1]. Consequently, compound identity—including both linkage position and nucleobase—must be verified before use in enzymatic or analytical assays.

Head-to-Head Quantitative Differentiation of 2′,3′-Cyclic UMP Against Its Closest Analogs


Tomato Extracellular Phosphodiesterase: 2′,3′-cUMP Shows 2-Fold Higher Specific Activity Than Its 3′,5′-Isomer

In a purified tomato extracellular cyclic nucleotide phosphodiesterase assay, 2′,3′-cyclic UMP exhibited a specific activity of 102,375 nmol min⁻¹ mg⁻¹, which is 1.97-fold higher than the 51,975 nmol min⁻¹ mg⁻¹ recorded for 3′,5′-cyclic UMP under identical conditions (pH optimum 6.2, 70-kD enzyme) [1]. The enzyme showed a general 2-fold preference for 2′,3′-cyclic NMPs over their 3′,5′-counterparts across all four nucleobases, confirming the positional isomer effect is systematic rather than base-specific [1].

Plant phosphodiesterase cyclic nucleotide specificity phosphate starvation enzymology

Fusarium culmorum Phosphodiesterase: 2′,3′-cUMP Delivers the Highest Vmax Among Four 2′,3′-Cyclic Nucleotides

In a head-to-head kinetic study of Fusarium culmorum 2′,3′-cyclic nucleotide 2′-phosphodiesterase (EC 3.1.4.16), 2′,3′-cyclic UMP displayed the highest Vmax among the four natural 2′,3′-cyclic nucleotides, with relative Vmax values of 100 (Urd-2′,3′-P) : 45 (Cyd-2′,3′-P) : 16 (Ado-2′,3′-P) : 5 (Guo-2′,3′-P) [1]. However, its Km of 2 mM was the highest (lowest affinity) compared with 0.6 mM for Cyd-2′,3′-P, 0.3 mM for Ado-2′,3′-P, and 0.1 mM for Guo-2′,3′-P, yielding comparable catalytic efficiencies (Vmax/Km) across all four substrates [1].

Fungal phosphodiesterase substrate kinetics Vmax comparison

Bacterial CdnP Enzyme: 2′,3′-cUMP Is the Highest-Activity 2′,3′-cNMP Substrate and 3′,5′-cNMPs Are Completely Inactive

Recombinant CdnP from Group B Streptococcus exhibited its highest specific activity with 2′,3′-cyclic UMP among all 2′,3′-cNMPs tested, with Km = 42 ± 10 μM, kcat = 19.8 s⁻¹, and kcat/Km = 4.7 × 10⁵ M⁻¹ s⁻¹ [1]. In comparison, 2′,3′-cGMP showed Km = 22 ± 4 μM and kcat = 9.4 s⁻¹ (kcat/Km = 4.2 × 10⁵ M⁻¹ s⁻¹). Critically, no detectable activity was observed with any 3′,5′-cNMP, including the universal second messengers cAMP and cGMP [1]. The enzyme has a stringent Mn²⁺ requirement (optimum ~0.5 mM) and a pH optimum of 7.5 [1].

Bacterial immunity CdnP phosphodiesterase cyclic dinucleotide

Artemia CNPase: 2′,3′-cUMP Is the Poorest Substrate, Demonstrating Enzyme-Dependent Specificity Reversal

In contrast to the Fusarium enzyme, the 2′,3′-cyclic nucleotide 3′-phosphodiesterase purified from Artemia (brine shrimp) exhibited the opposite substrate preference: 2′,3′-cUMP was the least efficiently hydrolyzed substrate based on Vmax/Km ratios, with a relative ranking of Guo-2′,3′-P > Ado-2′,3′-P > Cyd-2′,3′-P > Urd-2′,3′-P corresponding to 45:36:20:7 [1]. This reversal illustrates that the uridine base context can be either the most or least favorable depending on the enzyme source, making 2′,3′-cUMP a critical specificity probe for distinguishing phosphodiesterase isoforms [1].

CNPase Artemia substrate specificity ranking

Aqueous Stability: 2′,3′-Cyclic Nucleotides Are Theoretically More Stable Than Their 3′,5′-Counterparts

Computational chemistry analysis indicates that 2′,3′-cyclic nucleotides are more stable in aqueous environments than their corresponding 3′,5′-isomers at all temperatures up to the boiling point of water [1]. This study compared the relative thermodynamic stability of the 2′,3′ and 3′,5′ cyclic phosphate ring systems and found the 2′,3′-linkage to be energetically favoured in water, suggesting lower spontaneous hydrolysis rates for 2′,3′-cUMP compared to 3′,5′-cUMP under typical laboratory storage and assay conditions [1]. Quantitative kinetic data for UMP specifically were not reported; this evidence is class-level inference from computational modelling.

cyclic nucleotide stability aqueous hydrolysis prebiotic chemistry

Optimal Application Scenarios for 2′,3′-Cyclic UMP Based on Verified Differentiation Data


Phosphodiesterase Isoform Discrimination via Differential Substrate Profiling

Because 2′,3′-cUMP elicits the highest Vmax from Fusarium-type and CdnP-type phosphodiesterases but the poorest catalytic efficiency from Artemia-type and brain CNPase-type enzymes, it serves as an ideal discriminatory substrate in a panel alongside 2′,3′-cGMP and 2′,3′-cCMP. An observed high UMP:GMP activity ratio indicates a Fusarium/CdnP-like enzyme, while a low ratio indicates an Artemia/brain CNPase-like enzyme [1][2].

Bacterial Anti-Phage Immunity (Pycsar System) Research

In the context of the newly discovered Pycsar bacterial immune system, 2′,3′-cUMP is the physiologically relevant substrate for CdnP-family phosphodiesterases that also degrade cyclic di-AMP. Researchers investigating Streptococcus, Escherichia, or other prokaryotic defense systems should select the 2′,3′-isomer rather than the 3′,5′-isomer, as CdnP shows zero activity on 3′,5′-cNMPs [1].

High-Throughput Screening Assays Requiring Maximal Signal Window

For in vitro enzymatic screens where substrate is supplied at saturating concentrations (well above Km), 2′,3′-cUMP provides the highest Vmax among 2′,3′-cyclic nucleotides for Fusarium culmorum phosphodiesterase (relative Vmax = 100 vs. 45 for 2′,3′-cCMP and 16 for 2′,3′-cAMP). This maximises the detectable product formation rate and improves assay signal-to-noise ratios in endpoint or kinetic fluorescence/colorimetric detection formats [1].

Positional Isomer Selectivity Studies of Cyclic Nucleotide Phosphodiesterases

The 1.97-fold higher specific activity of tomato extracellular phosphodiesterase toward 2′,3′-cUMP versus 3′,5′-cUMP provides a quantitative benchmark for researchers probing the structural determinants of cyclic phosphate ring recognition in PDE active sites. 2′,3′-cUMP can be used as both substrate and competitive inhibitor to map the geometrical constraints of the catalytic pocket [1].

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